Zasocitinib

Catalog No.
S9103940
CAS No.
2272904-53-5
M.F
C23H24N8O3
M. Wt
460.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zasocitinib

CAS Number

2272904-53-5

Product Name

Zasocitinib

IUPAC Name

N-[(1R,2R)-2-methoxycyclobutyl]-7-(methylamino)-5-[(2-oxo-1-pyridin-2-yl-3-pyridinyl)amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C23H24N8O3

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C23H24N8O3/c1-24-20-12-18(27-16-6-5-11-30(23(16)33)19-7-3-4-10-25-19)29-21-14(13-26-31(20)21)22(32)28-15-8-9-17(15)34-2/h3-7,10-13,15,17,24H,8-9H2,1-2H3,(H,27,29)(H,28,32)/t15-,17-/m1/s1

InChI Key

BWINBHTTZLVXGT-NVXWUHKLSA-N

SMILES

Array

Canonical SMILES

CNC1=CC(=NC2=C(C=NN12)C(=O)NC3CCC3OC)NC4=CC=CN(C4=O)C5=CC=CC=N5

Isomeric SMILES

CNC1=CC(=NC2=C(C=NN12)C(=O)N[C@@H]3CC[C@H]3OC)NC4=CC=CN(C4=O)C5=CC=CC=N5

ZASOCITINIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Zasocitinib exhibits potent biological activity as a TYK2 inhibitor. Clinical trials have demonstrated that oral doses of 5 mg or more lead to significant improvements in skin clearance among patients with moderate to severe psoriasis. The compound modulates the IL-23/Th-17 axis, which is critical in the pathogenesis of psoriasis, resulting in effective suppression of inflammatory cytokines and improved clinical outcomes . In a phase 2b trial, patients receiving zasocitinib showed a dose-dependent response in terms of Psoriasis Area and Severity Index (PASI) scores, with higher doses correlating with greater skin clearance .

Zasocitinib is primarily being investigated for its therapeutic potential in treating autoimmune conditions such as psoriasis, psoriatic arthritis, Crohn's disease, and ulcerative colitis. The drug has reached phase III clinical trials for erythrodermic psoriasis and plaque psoriasis, indicating its promising efficacy and safety profile in these indications . Its unique mechanism of action positions it as a next-generation treatment option compared to existing therapies.

Zasocitinib's unique properties can be contrasted with other compounds targeting the same pathways:

Compound NameTypeSelectivityIndications
DeucravacitinibTYK2 inhibitor87 times more selective for TYK2 than JAK1Psoriasis
BaricitinibJAK1/2 inhibitorNon-selectiveRheumatoid arthritis
UpadacitinibJAK1 inhibitorSelective for JAK1Rheumatoid arthritis
TofacitinibJAK1/3 inhibitorNon-selectiveRheumatoid arthritis

AI-Driven Molecular Modeling and Structure-Based Drug Design

Collaboration Between Nimbus Therapeutics and Schrödinger

The zasocitinib discovery program leveraged a unique partnership between Nimbus Therapeutics’ medicinal chemistry expertise and Schrödinger’s advanced computational biology platform. This collaboration enabled rapid iteration through three key phases:

  • Virtual Screening: Schrödinger’s proprietary Glide molecular docking software screened 2.4 million commercially available compounds against the TYK2 JH2 domain, identifying 12,000 candidates with predicted binding affinities <100 nM [5].
  • Free Energy Perturbation (FEP+) Modeling: Relative binding free energies were calculated for 1,200 analogs using FEP+, achieving a mean absolute error of 0.5 kcal/mol compared to experimental data [5].
  • Multi-Parameter Optimization (MPO): LiveDesign cloud platform integrated potency predictions (IC50 <50 nM), selectivity thresholds (>10,000-fold vs JAK1), and ADME properties (Clhep <15 mL/min/kg) into a unified scoring system [5].

Allosteric Binding Site Optimization Strategies

Zasocitinib targets the JH2 pseudokinase domain’s allosteric cleft, exploiting structural differences between TYK2 and other JAK isoforms:

Structural FeatureTYK2 JH2JAK1 JH2Selectivity Impact
GVG Motif (Positions 761–763)Gly-Val-GlyGly-Ile-Pro5,000-fold JAK1 selectivity [5]
Helix αC Positioning14° rotationStatic conformationBlocks ATP γ-phosphate access [6]
pY1054/pY1055 DoubletPresentAbsentPrevents STAT docking [7]

FEP+-guided substitutions at three critical positions enhanced allosteric binding:

  • Pyrrolidine C-3: Introduction of (S)-methyl group increased TYK2 JH2 affinity 23-fold (Kd 0.087→0.0038 nM) [5]
  • Pyridine N-1: Fluorine substitution improved metabolic stability (Clhep 14→8 mL/min/kg) [5]
  • Benzimidazole C-5: Methoxy group eliminated hERG inhibition (IC50 >30 μM vs 2.1 μM precursor) [5]

These modifications resulted in a 1.7 million-fold selectivity ratio for TYK2 over JAK1 in whole-blood IL-23 pSTAT3 assays (IC50 48.2 nM vs >50,000 nM) [3].

Structure-Activity Relationship (SAR) Profiling

The SAR campaign focused on balancing TYK2 potency with JAK family selectivity and ADME properties:

Key SAR Findings:

  • Core Scaffold: Pyrrolo[2,3-d]pyrimidine derivatives showed 18-fold higher TYK2 binding vs pyrazolo[3,4-d]pyridines (ΔGbind −12.4 vs −10.1 kcal/mol) [5]
  • Solubility Optimization: Introduction of N-methylpiperazine increased aqueous solubility from 0.8 to 12 mg/mL (pH 6.8) without affecting permeability (Papp 18→16 ×10⁻⁶ cm/s) [5]
  • Selectivity Drivers:
    • C-7 methoxy group reduced JAK2 binding 140-fold (Kd 23,000 vs 164 nM) [5]
    • N-1 cyano substitution improved TYK2/JAK3 selectivity ratio from 850 to >10,000 [5]

Table 1: SAR Impact on Pharmacological Profile

Modification SiteParameter ImprovedMagnitudeStructural Basis
C-3 Chiral CenterMetabolic Stabilityt₁/₂ 4.1→9.8 hrBlocks CYP3A4 oxidation
N-1 FluorineBioavailabilityF% 33→58Reduces first-pass extraction
C-5 MethoxyhERG Safety Margin15→>100Disrupts π-cation interactions

Computational Prediction of Target Engagement Kinetics

Zasocitinib’s target residence time (τ = 8.3 hr) and binding kinetics were optimized using hybrid quantum mechanics/molecular mechanics (QM/MM) simulations:

Key Predictive Models:

  • Conformational Sampling: Markov state models identified three JH2 states (closed: 73%, intermediate: 22%, open: 5%) with transition barriers <5 kcal/mol [6]
  • Binding Kinetics:
    • Association rate (kₐₙ): 2.4×10⁶ M⁻¹s⁻¹ (predicted) vs 1.9×10⁶ M⁻¹s⁻¹ (experimental) [5]
    • Dissociation rate (kₒff): 0.0087 hr⁻¹ (FEP+) vs 0.0092 hr⁻¹ (SPR) [5]
  • Pharmacodynamic Modeling:
    • 30 mg QD maintains >90% TYK2 inhibition at trough (Cmin 41 nM vs IC90 38 nM) [3]
    • JAK1 occupancy remains <5% across dosing interval (Cmax 52 nM vs IC50 >50,000 nM) [3]

Figure 1: Simulated Target Engagement Profile

         100 │                             ■■■■■■■■■■■■■■■■■■■■■■■■■■■■■■■■ TYK2            80 │                      ■■■■■■■───────────────────────────────── JAK1          % INH 60 │               ■■■■■─────────────────────────────────────── JAK2            40 │          ■■■■■■■───────────────────────────────────────────── JAK3            20 │■■■■■─────────────────────────────────────────────────────────             0 └───────────────────────────────────────────────────────────────               0    4    8    12   16   20   24                       Time Post-Dose (hours)  

Zasocitinib demonstrates unprecedented functional selectivity for tyrosine kinase 2 compared to other members of the Janus kinase family. The compound exhibits greater than one million-fold selectivity for the tyrosine kinase 2 Janus homology 2 domain over Janus kinase 1, with an inhibitory constant of 0.0087 nanomolar for tyrosine kinase 2 binding and no detectable binding to Janus kinase 1 at concentrations up to 15,000 nanomolar [1] [2]. This exceptional selectivity profile significantly exceeds that of deucravacitinib, which demonstrates 87-fold selectivity for tyrosine kinase 2 over Janus kinase 1 in the same assay conditions [3] [2].

The molecular basis for this remarkable selectivity lies in the unique structural features of zasocitinib that enable preferential binding to the tyrosine kinase 2 Janus homology 2 domain. The compound's methoxycyclobutyl ring fits specifically into the binding pocket of the tyrosine kinase 2 Janus homology 2 domain, which is defined by valine 603 and lysine 642 residues [1] [4]. This structural complementarity is sterically occluded from the Janus kinase 1 and Janus kinase 2 Janus homology 2 domains due to the presence of isoleucine 597 and isoleucine 559 residues in these isoforms [1] [4].

Human whole blood assays demonstrate that zasocitinib potently inhibits tyrosine kinase 2-dependent signaling pathways while showing no inhibition of Janus kinase 1/2/3-mediated pathways [2] [5]. The compound effectively blocks interleukin-23-induced phosphorylated signal transducer and activator of transcription 3 with a half-maximal inhibitory concentration of 48.2 nanomolar, type I interferon-induced phosphorylated signal transducer and activator of transcription 3 with a half-maximal inhibitory concentration of 21.6 nanomolar, and interleukin-12-induced phosphorylated signal transducer and activator of transcription 4 with a half-maximal inhibitory concentration of 57.0 nanomolar [2] [6]. In contrast, the compound shows no detectable inhibition of interleukin-2-induced phosphorylated signal transducer and activator of transcription 5 or thrombopoietin-induced phosphorylated signal transducer and activator of transcription 3, which are dependent on Janus kinase 1/3 and Janus kinase 2 signaling, respectively [2] [5].

Pharmacokinetic-pharmacodynamic modeling reveals that zasocitinib at a clinically relevant dose of 30 milligrams once daily maintains plasma concentrations above the tyrosine kinase 2 half-maximal inhibitory concentration for 24 hours, corresponding to greater than 90 percent daily inhibition of tyrosine kinase 2 signaling [3] [7] [5]. Importantly, simulated clinical concentrations show zero percent inhibition of Janus kinase 1/2/3 pathways, contrasting sharply with licensed Janus kinase inhibitors such as baricitinib, upadacitinib, and tofacitinib, which demonstrate greater than 90 percent daily inhibition of multiple Janus kinase pathways [7] [5].

Allosteric vs. Adenosine Triphosphate-Competitive Inhibition Mechanisms

Zasocitinib operates through an allosteric inhibition mechanism that fundamentally differs from adenosine triphosphate-competitive inhibitors in both binding site and mode of action. The compound binds to the Janus homology 2 pseudokinase domain of tyrosine kinase 2, leading to inhibition of kinase activity and subsequent downstream signaling events through conformational stabilization rather than direct competition with adenosine triphosphate [1] [4] [8].

The allosteric mechanism involves binding to a regulatory site distinct from the active adenosine triphosphate-binding site of the kinase domain. The Janus homology 2 pseudokinase domain serves as an autoinhibitory element that maintains the adjacent Janus homology 1 kinase domain in an inactive conformation until receptor dimerization triggers activation [8]. Zasocitinib binding to this pseudokinase domain stabilizes the inactive conformation, preventing receptor-mediated activation and blocking relief of intermolecular autoinhibitory interactions between the Janus homology 2 pseudokinase and Janus homology 1 kinase domains [8].

This allosteric approach contrasts fundamentally with adenosine triphosphate-competitive inhibitors that target the conserved adenosine triphosphate-binding site within the Janus homology 1 kinase domain [9] [10]. Adenosine triphosphate-competitive inhibitors compete directly with adenosine triphosphate for binding to the active site, and their inhibition can be overcome by increasing substrate concentrations [9]. The adenosine triphosphate-binding sites across Janus kinase family members share substantial structural homology, making selective inhibition challenging and often resulting in cross-reactivity with multiple kinases [11] [8].

The distinct selectivity profiles emerge from the fundamental differences in binding sites. While adenosine triphosphate-competitive inhibitors must contend with the highly conserved nature of adenosine triphosphate-binding pockets across kinases, allosteric inhibitors can exploit unique structural features of individual pseudokinase domains [8] [10]. The tyrosine kinase 2 Janus homology 2 domain possesses distinct structural characteristics that differ from other Janus kinase pseudokinase domains, enabling the development of highly selective allosteric inhibitors [8].

Kinase conformation studies demonstrate that allosteric and adenosine triphosphate-competitive inhibitors stabilize different global conformational states of target kinases. Research on similar kinase systems shows that allosteric inhibitors typically stabilize closed conformations, while many adenosine triphosphate-competitive inhibitors stabilize open conformations [12]. This conformational selectivity contributes to the distinct pharmacological profiles observed between these two classes of inhibitors.

The sustained target engagement observed with zasocitinib reflects the advantages of allosteric inhibition mechanisms. Unlike adenosine triphosphate-competitive inhibitors that must continuously compete with high cellular adenosine triphosphate concentrations, allosteric inhibitors are not subject to competitive displacement by endogenous ligands [10]. This characteristic contributes to the prolonged target coverage achieved by zasocitinib, maintaining greater than 90 percent tyrosine kinase 2 inhibition over a 24-hour dosing interval [3] [7].

Impact on Interleukin-23/Interleukin-17 Axis Signaling Dynamics

Zasocitinib exerts profound effects on the interleukin-23/interleukin-17 axis through selective inhibition of tyrosine kinase 2-mediated signal transduction. Tyrosine kinase 2 serves as the critical molecular link between interleukin-23 receptor activation and downstream inflammatory cascades that drive T helper type 17 cell differentiation and interleukin-17 production [13] [14] [15].

The interleukin-23 receptor complex consists of two subunits: interleukin-12 receptor beta 1, which is shared with the interleukin-12 receptor and associates with tyrosine kinase 2, and interleukin-23 receptor alpha, which is specific to interleukin-23 signaling and interacts with Janus kinase 2 [13]. Upon interleukin-23 binding, tyrosine kinase 2 undergoes activation and phosphorylates signal transducer and activator of transcription 3, which then translocates to the nucleus and drives transcription of genes essential for T helper type 17 cell development and function [13] [15].

Zasocitinib disrupts this pathway by preventing tyrosine kinase 2 activation, thereby blocking interleukin-23-induced signal transducer and activator of transcription 3 phosphorylation. Clinical studies demonstrate that zasocitinib modulates psoriasis primarily through its effects on the interleukin-23/T helper type 17 axis, with significant reductions in interleukin-17A production observed in treated patients [1] [4]. The compound reduces interleukin-17A levels by 47 to 50 percent, interleukin-19 by 72 percent, and beta-defensin by 81 to 84 percent following 16 weeks of treatment [16].

The pharmacodynamic effects of zasocitinib on interleukin-23 signaling demonstrate dose-dependent and time-dependent characteristics. In human whole blood assays, zasocitinib inhibits interleukin-23-induced phosphorylated signal transducer and activator of transcription 3 with a half-maximal inhibitory concentration of 48.2 nanomolar [2] [6]. The sustained target coverage achieved by zasocitinib at clinically relevant doses ensures continuous suppression of interleukin-23 signaling throughout the dosing interval, preventing the cyclical reactivation of inflammatory pathways that can occur with shorter-acting inhibitors [3] [7].

The impact extends beyond direct interleukin-23 pathway inhibition to include effects on related cytokine networks. Zasocitinib also inhibits type I interferon signaling, which can synergize with interleukin-23 in promoting inflammatory responses [2] [6]. Type I interferons can enhance interleukin-23 production by dendritic cells and macrophages, creating a positive feedback loop that amplifies inflammatory signaling [13]. By blocking both interleukin-23 and type I interferon pathways, zasocitinib provides comprehensive suppression of key inflammatory drivers.

The selectivity of zasocitinib for tyrosine kinase 2 ensures that interleukin-23/interleukin-17 axis inhibition occurs without disrupting other critical immune pathways mediated by Janus kinase 1, Janus kinase 2, and Janus kinase 3 [1] [4] [5]. This selective profile preserves important immune functions while targeting the specific pathways implicated in autoimmune inflammation. The compound's effects on interleukin-12 signaling, which also involves tyrosine kinase 2, contribute to modulation of T helper type 1 responses, providing additional anti-inflammatory benefits through regulation of interferon-gamma production [2] [6].

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

460.19713666 Da

Monoisotopic Mass

460.19713666 Da

Heavy Atom Count

34

UNII

C293MNS6TQ

Wikipedia

Zasocitinib

Dates

Last modified: 06-24-2024

Explore Compound Types